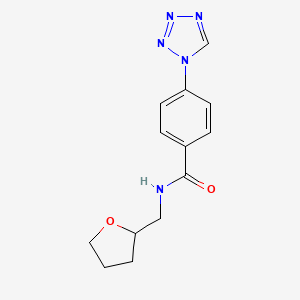

N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring at the para position of the benzamide backbone and a tetrahydrofuran-2-ylmethyl (THF-methyl) group attached to the amide nitrogen. The tetrazole moiety (a five-membered ring with four nitrogen atoms) is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(14-8-12-2-1-7-20-12)10-3-5-11(6-4-10)18-9-15-16-17-18/h3-6,9,12H,1-2,7-8H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONUPDXOHUKPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This can be achieved through the reaction of tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions.

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reaction: The final step involves coupling the tetrahydrofuran-2-ylmethyl intermediate with 4-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a lactone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or ligand in receptor studies.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Metabolic Stability : Cyclopropyl and THF-containing analogs (e.g., N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide) resist oxidative metabolism better than N-benzyl derivatives, suggesting the target compound may have a longer half-life .

- Lipophilicity (LogP) : Halogenated derivatives like N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide exhibit higher LogP values (~3.5), favoring blood-brain barrier penetration . The THF-methyl group’s polarity may lower LogP, making the compound more suitable for peripheral targets.

Biological Activity

N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a tetrahydrofuran ring, a tetrazole ring, and a benzamide group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

- Molecular Formula : C13H15N5O2

- IUPAC Name : N-(oxolan-2-ylmethyl)-4-(tetrazol-1-yl)benzamide

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydrofuran Intermediate : Tetrahydrofuran is reacted with an alkylating agent under acidic or basic conditions.

- Synthesis of Tetrazole Ring : An appropriate nitrile is reacted with sodium azide in the presence of a catalyst like zinc chloride.

- Coupling Reaction : The tetrahydrofuran intermediate is coupled with 4-(1H-tetrazol-1-yl)benzoic acid using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) and triethylamine as a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions may modulate the activity of these targets, influencing various biological pathways.

Pharmacological Potential

Research indicates that this compound may serve as a biochemical probe or ligand in receptor studies, suggesting its utility in pharmacological research. Its structural features may allow it to engage in significant interactions within biological systems, potentially leading to therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar tetrazole structures have demonstrated anti-proliferative effects on HeLa (cervical cancer) cells and HepG2 (liver cancer) cells .

- Inflammation Modulation : Some derivatives have been investigated for their role in inhibiting inflammatory pathways, particularly through the inhibition of TNF-alpha production in monocytes, which could be relevant for treating autoimmune diseases.

- Antioxidant Activity : Certain analogs have shown promising antioxidant properties, indicating potential applications in mitigating oxidative stress-related conditions .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Amide coupling : Reacting 4-(1H-tetrazol-1-yl)benzoic acid with tetrahydrofuran-2-ylmethanamine using coupling agents like HBTU or DCC in polar aprotic solvents (e.g., THF or DMF) .

Tetrazole introduction : Cyclization of nitrile intermediates with sodium azide and ammonium chloride under reflux .

Optimization involves controlling temperature (60–80°C for amide coupling), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., Et₃N as a base to enhance nucleophilicity) . Purity is monitored via TLC, and yields are improved by iterative solvent evaporation and column chromatography .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tetrazole proton at δ 9.2–9.5 ppm; THF-methyl protons at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 342.12) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?

- Answer :

- Step 1 : Synthesize analogs with substitutions on the tetrahydrofuran (THF) or benzamide moieties. For example:

- Replace THF with other heterocycles (e.g., pyrrolidine) to modulate lipophilicity .

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide para-position to enhance target binding .

- Step 2 : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values.

- Step 3 : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .

- Example SAR Finding : Fluorine substitution on the benzamide ring improves metabolic stability by 40% in hepatic microsome assays .

Q. What strategies resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor assays) and control buffer pH (7.4 ± 0.1) .

- Dose-response validation : Repeat assays with a 10-point dilution series (0.1 nM–100 µM) to confirm potency .

- Impurity profiling : Characterize byproducts (e.g., hydrolyzed tetrazole) via LC-MS and exclude batches with >2% impurities .

- Case Study : Inconsistent antiparasitic activity was traced to solvent (DMSO) concentrations >0.1%, which inhibited parasite growth .

Q. How is computational modeling applied to predict the compound’s interactions with biological targets?

- Answer :

- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into target proteins (e.g., COX-2 or EGFR). Key interactions include:

- Hydrogen bonding between the tetrazole N2 and Lys123 (COX-2) .

- π-π stacking of the benzamide ring with Phe856 (EGFR) .

- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

- ADMET prediction : SwissADME predicts logP = 2.1 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.